Home > Products > Building Blocks P15663 > 2',3'-Didehydro-2',3'-dideoxyuridine
2',3'-Didehydro-2',3'-dideoxyuridine - 5974-93-6

2',3'-Didehydro-2',3'-dideoxyuridine

Catalog Number: EVT-252930
CAS Number: 5974-93-6
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2',3'-Didehydro-2',3'-dideoxyuridine (d4U) is a synthetic nucleoside analogue . Structurally similar to naturally occurring nucleosides, it plays a crucial role in scientific research, particularly in the field of antiviral drug discovery. d4U has been investigated for its potential as an anti-HIV agent, although it generally exhibits less potency compared to other nucleoside analogues like 2',3'-didehydro-2',3'-dideoxythymidine (d4T) .

Synthesis Analysis
  • Phosphoramidate ProTide approach: This method involves modifying d4U into its aryl triester phosphoramidate derivatives to enhance its activity .
  • Thiation of 2',3'-didehydro-2',3'-dideoxyuridine: This involves reacting the 5'-O-benzoate ester of d4U with Lawesson's reagent, followed by alkaline hydrolysis to yield the desired 2',3'-didehydro-2',3'-dideoxy-4-thio-uridine .
  • Synthesis via 2'-tributylstannyl derivative: This method utilizes the bis(tributylstannyl) derivative of d4U, which undergoes a 5'-O to 3'-C stannyl migration. The resulting 3'-tributylstannyl-d4U, with its vinylstannane structure, readily facilitates the preparation of 3'-carbon-substituted analogues through Stille reaction .
  • Sulfoxide-metal exchange reaction: This approach involves converting the 2'-benzenesulfinyl derivative of d4U to the 2'-tributylstannyl derivative, enabling the introduction of various carbon substituents at the 2'-position via Stille reaction , .
  • Ring-closing metathesis (RCM): This method utilizes a ring-closing metathesis reaction for the formation of the unsaturated cyclic system of d4U from appropriate diene precursors. It offers a straightforward approach for synthesizing d4U and its labeled analogs like [1′,2′,3′,4′,5′-13C5,6-13C,1,3-15N2]d4T .
Molecular Structure Analysis
  • Stille reaction: The 3'-tributylstannyl-d4U readily undergoes Stille coupling reactions, allowing the introduction of various carbon substituents at the 3'-position .
  • Radical cyclization: 5′-O-modified derivatives of d4U undergo intramolecular radical reactions, leading to regio- and stereospecific cyclization at the 3′-position , .
  • Nucleophilic addition: 1′-Cyano-2′-deoxy- and 1′-cyano-2′-deoxy-2′β-bromo-uridine derivatives, structural analogs of d4U, undergo nucleophilic addition with organolithium reagents to produce novel spironucleosides and 1′-cyano-2′,3′-didehydro-2′,3′-dideoxyuridine , .
Mechanism of Action

d4U is a nucleoside reverse transcriptase inhibitor (NRTI) . While its exact mechanism of action can vary depending on the specific target, it generally acts as a chain terminator during viral DNA synthesis.

  • HIV-1 reverse transcriptase inhibition: d4U is phosphorylated intracellularly to its triphosphate form, which competes with natural nucleotides for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Due to the lack of a 3'-hydroxyl group, further chain elongation is inhibited, ultimately halting viral replication .
  • Potential limitations: Research suggests that d4U's low activity might be attributed to inefficient phosphorylation to its active triphosphate form. Additionally, the lack of a bulky 5-methyl group, unlike in d4T, may hinder its recognition by target enzymes , .
Physical and Chemical Properties Analysis
  • Lipophilicity: Replacing the 4-carbonyl oxygen in d4U with sulfur significantly increases its lipophilicity, as indicated by the increased partition coefficient (P) values . This modification can potentially improve its delivery to the central nervous system.
Applications
  • Antiviral research: d4U has been investigated for its potential against HIV, although it generally shows weak activity compared to other nucleoside analogs. Despite this, research continues to explore modifications to enhance its efficacy and develop it as a potential therapeutic agent , , , .
  • Chemical probe: d4U serves as a valuable tool in studying the structure-activity relationships of nucleoside analogs and the mechanisms of viral enzymes. Its structural similarity to natural nucleosides allows it to interact with viral enzymes, providing insights into their function and potential targets for inhibition .
  • Drug delivery studies: Modifications to enhance the lipophilicity of d4U, such as the replacement of oxygen with sulfur at the 4-position, hold promise for improving drug delivery to the central nervous system. This approach could be valuable for targeting viral infections affecting the brain .

2',3'-Dideoxyuridine (ddU)

    Compound Description: 2',3'-Dideoxyuridine (ddU) is a nucleoside analogue that lacks the 3'-hydroxyl group of the deoxyribose sugar moiety. It exhibits minimal anti-HIV activity due to its inefficient phosphorylation to the active triphosphate form .

    Relevance: ddU is structurally very similar to d4U, differing only in the presence of a double bond between the 2' and 3' carbons in d4U. This subtle difference significantly impacts their biological activity, with d4U showing more potent anti-HIV activity. Research suggests that applying the 'ProTide' approach, which involves attaching specific phosphoramidate groups, can enhance the anti-HIV activity of ddU but not d4U . This difference highlights how minor structural changes can drastically influence a compound's biological properties and its potential as a drug candidate.

d4U Aryl Triester Phosphoramidates

    Compound Description: These are a series of d4U derivatives modified with various aryl triester phosphoramidate groups at the 5'-position . These modifications aim to improve cellular uptake and bypass the first phosphorylation step, potentially increasing their efficacy as anti-HIV agents.

    Relevance: These derivatives directly modify the d4U structure, attempting to overcome its limitations as an anti-HIV agent. While the 'ProTide' approach effectively enhances the activity of the structurally similar ddU, it does not yield the same results for d4U, suggesting potential differences in their intracellular metabolism or interactions with target enzymes . This highlights the complexities of drug design and the need for individual optimization strategies for structurally similar compounds.

d4U Monophosphate

    Compound Description: This compound is the direct product of the first phosphorylation step in the activation pathway of d4U . Its formation is crucial for subsequent phosphorylation steps leading to the active triphosphate form, which inhibits HIV reverse transcriptase.

    Relevance: Enzymatic assays have revealed that d4U phosphoramidates are efficiently cleaved to release d4U monophosphate . Despite this efficient first step, the lack of significant anti-HIV activity of these phosphoramidates suggests a bottleneck at the second or third phosphorylation steps. This finding highlights the importance of considering all stages of a drug's metabolic pathway, not just the initial activation step.

3'-Azido-3'-deoxy-4-thiothymidine (3)

    Compound Description: This compound is a thiated analogue of the well-known anti-HIV drug Azidothymidine (AZT) . The oxygen-sulfur exchange at the C-4 carbonyl aims to enhance lipophilicity and improve delivery across the blood-brain barrier for treating AIDS-associated neurological disorders.

    Relevance: While not directly derived from d4U, the study on 3'-Azido-3'-deoxy-4-thiothymidine (3) provides critical insights into modifying nucleoside analogues for improved pharmacological properties . This research highlights the ongoing efforts to optimize existing anti-HIV drugs and explore structural modifications for targeted delivery and enhanced efficacy against specific HIV-related complications.

5-o-Carboranyl-2',3'-didehydro-2',3'-dideoxyuridine (d4CU) isomers

    Compound Description: These are four optical isomers of d4U substituted with a 5-o-carboranyl moiety on the uracil base . This bulky, electron-deficient group significantly influences the compound's lipophilicity and may impact its interactions with biological targets.

3'-Deoxy-3'-ethynyl-ara-uridine and 3'-Deoxy-3'-ethenyl-ara-uridine

    Compound Description: These compounds are branched-chain sugar nucleoside analogues synthesized by reacting 1-(2,3-Epoxy-5-O-trityl-beta-D-lyxofuranosyl)uracil with ethynyl lithium, followed by reduction in the case of the ethenyl derivative . These modifications introduce structural variations at the 3'-position of the sugar moiety.

    Relevance: While not directly tested for anti-HIV activity in the study, these compounds exemplify the exploration of structural diversity around the nucleoside scaffold for potential therapeutic applications . Their synthesis highlights the possibility of incorporating various functional groups at different positions of the sugar moiety, potentially influencing the compound's interactions with biological targets and pharmacological properties.

2',3'-Didehydro-2',3'-dideoxycytidine (d4C)

    Compound Description: d4C is the cytosine counterpart of d4U, differing only in the base moiety . Like d4U, it also serves as a chain terminator during DNA synthesis.

    Relevance: The study investigates 3'-carbon-substituted d4U and d4C analogues for antiviral activity . This comparison helps delineate the role of the base moiety in the biological activity of these didehydro-dideoxynucleosides. The lack of significant activity in both series suggests that modifications at the 3'-position might be detrimental to their antiviral properties.

5'-Tritylamino-2',5'-dideoxyuridine (2j)

    Compound Description: This compound is a potent and selective inhibitor of Plasmodium falciparum dUTPase, an enzyme essential for parasite DNA replication .

    Relevance: Although not directly related to d4U's anti-HIV activity, 5'-Tritylamino-2',5'-dideoxyuridine (2j) showcases the potential of modified nucleosides as inhibitors of crucial enzymes in other pathogens . This research highlights the broader therapeutic potential of nucleoside analogues beyond their established role in antiviral therapy.

5'-O-Triphenylsilyl-2',3'-didehydro-2',3'-dideoxyuridine (5h)

    Compound Description: Similar to 2j, this compound exhibits potent and selective inhibitory activity against Plasmodium falciparum dUTPase, making it a promising lead for developing new antimalarial drugs .

    Relevance: 5'-O-Triphenylsilyl-2',3'-didehydro-2',3'-dideoxyuridine (5h) shares structural similarities with d4U, demonstrating the potential for adapting nucleoside analogues to target different therapeutic areas, including parasitic infections like malaria . This example highlights the versatility of nucleoside scaffolds and their potential to be tailored for diverse pharmacological targets.

Properties

CAS Number

5974-93-6

Product Name

2',3'-Didehydro-2',3'-dideoxyuridine

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C9H10N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h1-4,6,8,12H,5H2,(H,10,13,14)/t6-,8+/m0/s1

InChI Key

NZXWQUCGACTHLK-POYBYMJQSA-N

SMILES

C1=CC(OC1CO)N2C=CC(=O)NC2=O

Synonyms

2',3'-didehydro-2',3'-dideoxyuridine
2',3'-dideoxy-2',3'-didehydrouridine
D4U

Canonical SMILES

C1=CC(OC1CO)N2C=CC(=O)NC2=O

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.